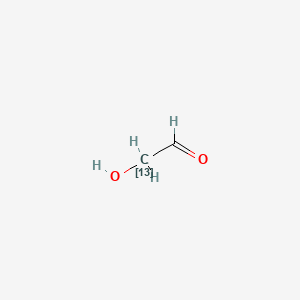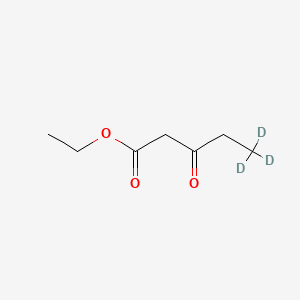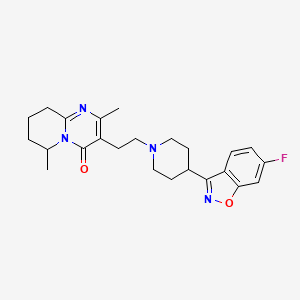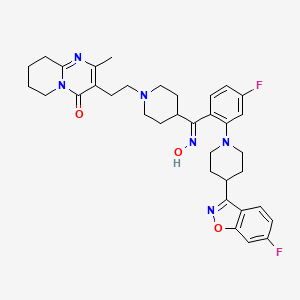
Glycolaldehyde-2-13C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Glycolaldehyde-2-13C is a compound where the carbon isotope 13C replaces the second carbon atom in the glycolaldehyde molecule. Glycolaldehyde itself is the simplest sugar and an important intermediate in various biochemical processes. The 13C labeling allows for the tracking of the compound in metabolic studies using techniques such as nuclear magnetic resonance spectroscopy.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Glycolaldehyde-2-13C can be synthesized by reacting carbon isotope-labeled cyanide with glycolaldehyde. This reaction typically involves the use of a suitable solvent and controlled temperature conditions to ensure the incorporation of the 13C isotope into the glycolaldehyde molecule .
Industrial Production Methods
Industrial production of this compound involves the use of advanced techniques to ensure high purity and yield. The process often includes the use of isotope-labeled precursors and sophisticated purification methods to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions
Glycolaldehyde-2-13C undergoes various types of chemical reactions, including:
Oxidation: Glycolaldehyde can be oxidized to form glycolic acid or glyoxal.
Reduction: It can be reduced to form ethylene glycol.
Condensation: Glycolaldehyde can participate in aldol condensation reactions to form larger sugar molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Condensation: Aldol condensation typically requires a base such as sodium hydroxide or an acid catalyst.
Major Products
Oxidation: Glycolic acid, glyoxal.
Reduction: Ethylene glycol.
Condensation: Larger sugar molecules such as erythrose and threose.
Applications De Recherche Scientifique
Glycolaldehyde-2-13C has several scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of various biochemical reactions.
Biology: Helps in studying the metabolic fate of glycolaldehyde in living organisms.
Medicine: Used in drug development to study the pharmacokinetics and metabolic profiles of new drugs.
Mécanisme D'action
Glycolaldehyde-2-13C exerts its effects by participating in various biochemical reactions. The 13C label allows researchers to track its metabolic pathways and understand its role in different processes. The compound can be converted into other metabolites through oxidation, reduction, and condensation reactions, providing insights into its molecular targets and pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Glycolaldehyde: The non-labeled version of Glycolaldehyde-2-13C.
Formaldehyde-13C: Another 13C-labeled compound used in metabolic studies.
Acetaldehyde-13C: Used for similar purposes in tracking metabolic pathways.
Uniqueness
This compound is unique due to its specific labeling at the second carbon atom, which allows for precise tracking in metabolic studies. This specificity provides detailed insights into the biochemical processes involving glycolaldehyde, making it a valuable tool in research .
Propriétés
IUPAC Name |
2-hydroxyacetaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2/c3-1-2-4/h1,4H,2H2/i2+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGCNASOHLSPBMP-VQEHIDDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH2](C=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
61.045 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[1-(1,2-dihydroxyethyl)-1,2,4-triazol-3-yl]acetamide](/img/structure/B583734.png)
![4H-Pyrazolo[5,1:2,3]imidazo[4,5-b]pyridine,2-ethoxy-(9CI)](/img/no-structure.png)
![N-[(1-Isopropyl-2-pyrrolidinyl)methyl]acetamide](/img/structure/B583738.png)
![3-Ethyl-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one Hydrochloride](/img/structure/B583739.png)
![1-[1-(2-cyclohexylethyl)indol-3-yl]-2-(4-methoxyphenyl)ethanone](/img/structure/B583741.png)
![L-[1-13C]Glucose](/img/structure/B583745.png)





